molecular formula C18H20N2O3 B152194 (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid CAS No. 58607-69-5

(R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid

Cat. No.: B152194
CAS No.: 58607-69-5
M. Wt: 312.4 g/mol
InChI Key: GKZIWHRNKRBEOH-HZPDHXFCSA-N
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Description

®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two phenyl groups and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of ®-2-Amino-3-phenylpropanoic acid with a phenylpropanoic acid derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve the desired stereochemistry. These methods are optimized for large-scale production, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its structure allows it to mimic certain amino acids, making it useful in biochemical assays.

Medicine

In medicine, ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid is investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing molecules that target specific enzymes or receptors.

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((S)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid
  • ®-2-(®-2-Amino-3-phenylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
  • ®-2-(®-2-Amino-3-(4-methoxyphenyl)propanamido)-3-phenylpropanoic acid

Uniqueness

What sets ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid apart from similar compounds is its specific stereochemistry and the presence of two phenyl groups. These features contribute to its unique reactivity and interaction with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZIWHRNKRBEOH-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423791
Record name (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58607-69-5
Record name (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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